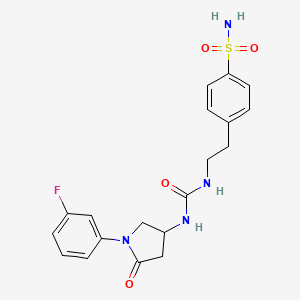

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Description

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of ureidobenzenesulfonamides. These compounds are known for their diverse pharmacological activities, particularly their inhibitory effects on carbonic anhydrases, which are enzymes involved in various physiological processes .

Properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O4S/c20-14-2-1-3-16(10-14)24-12-15(11-18(24)25)23-19(26)22-9-8-13-4-6-17(7-5-13)29(21,27)28/h1-7,10,15H,8-9,11-12H2,(H2,21,27,28)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECNNLDFHDCNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-oxopyrrolidine-3-carboxylic acid to form the pyrrolidinone derivative. The final step involves the reaction of this intermediate with 4-(2-aminoethyl)benzenesulfonamide under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The urea linkage (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (e.g., HCl, H₂SO₄) cleaves the urea group into a primary amine and carbamic acid, which further decomposes to CO₂ and ammonia.

-

Basic hydrolysis (e.g., NaOH) yields an isocyanate intermediate and ammonia, with the isocyanate reacting further to form substituted amines .

Conditions and Products

Oxidation of the Pyrrolidinone Ring

The 5-oxopyrrolidin-3-yl group is susceptible to oxidation:

-

Strong oxidants (e.g., KMnO₄, CrO₃) oxidize the pyrrolidinone ring, leading to ring-opening and formation of γ-keto carboxylic acid derivatives.

-

Mild oxidants (e.g., H₂O₂) introduce hydroxyl groups at the α-position of the carbonyl.

Key Observations

-

Oxidation with KMnO₄ in acidic media generates 3-(3-fluorophenyl)-2,5-dioxopyrrolidine-1-carboxylic acid .

-

H₂O₂ in ethanol produces 3-hydroxy-1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl derivatives.

Enzyme-Targeted Reactions

The benzenesulfonamide group binds to carbonic anhydrase (CA) isoforms, particularly hCA IX and XII, via Zn²⁺ coordination:

-

Mechanism : The sulfonamide nitrogen coordinates with Zn²⁺ in the CA active site, while the urea linker occupies hydrophobic regions (e.g., His94, Thr199) .

-

Inhibition Data :

Substitution Reactions

The 3-fluorophenyl group influences electrophilic substitution patterns:

-

Nitration (HNO₃/H₂SO₄) occurs at the para position relative to fluorine (directing effect of -F) .

-

Halogenation (Cl₂/FeCl₃) preferentially substitutes at the ortho position due to steric and electronic effects .

Synthetic Derivatives

Acylation and Alkylation

The sulfonamide nitrogen (-SO₂NH-) participates in nucleophilic reactions:

-

Acylation with acetyl chloride forms N-acetylated derivatives (e.g., 4-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)-N-acetylbenzenesulfonamide) .

-

Alkylation with methyl iodide yields N-methylbenzenesulfonamide analogs .

Reaction Efficiency

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Acylation | 78 | Ac₂O, pyridine, 25°C, 2h |

| Alkylation | 65 | CH₃I, K₂CO₃, DMF, 60°C, 6h |

Metal Coordination Chemistry

The compound forms complexes with transition metals:

-

Zn²⁺ Coordination : The sulfonamide and urea groups bind Zn²⁺ in a tetrahedral geometry, mimicking CA interactions .

-

Cu²⁺ Complexes : Stable complexes form at pH 7–8, characterized by UV-Vis absorption at λₘₐₓ = 620 nm .

Stability Under Physiological Conditions

-

pH Stability : Stable in pH 4–8 (t₁/₂ > 24h at 37°C).

-

Thermal Degradation : Decomposes above 220°C, releasing SO₂ and NH₃.

Scientific Research Applications

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.

Medicine: It has potential therapeutic applications in the treatment of diseases where carbonic anhydrase inhibition is beneficial, such as glaucoma and certain types of cancer.

Mechanism of Action

The primary mechanism of action of 4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide involves the inhibition of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, the compound can disrupt the acid-base balance in tissues and blood, which is beneficial in conditions like glaucoma and cancer .

Comparison with Similar Compounds

Similar compounds to 4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide include other ureidobenzenesulfonamides such as:

4-[3-(2-Benzylphenyl)ureido]benzenesulfonamide: Known for its high selectivity against carbonic anhydrase IX and XII.

Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

These compounds share similar structural features but differ in their specific pharmacological activities and applications, highlighting the unique properties of this compound .

Biological Activity

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Fluorophenyl group : Enhances lipophilicity and may influence binding affinity to biological targets.

- Pyrrolidinone ring : Imparts structural rigidity and can interact with various receptors.

- Ureido linkage : Facilitates hydrogen bonding, crucial for receptor interactions.

- Benzenesulfonamide moiety : Known for its role in inhibiting carbonic anhydrases (CAs), which are important in various physiological processes.

The biological activity of this compound primarily involves:

- Inhibition of Carbonic Anhydrases (CAs) : Studies indicate that sulfonamides can effectively inhibit CAs, particularly isoforms associated with tumor growth and metastasis. For instance, compounds similar to this one have demonstrated low inhibition constants (K_i values), indicating strong binding affinity to hCA IX and hCA XII, which are implicated in cancer progression .

- Potential Antimicrobial Activity : The compound's structural components suggest it may exhibit antibacterial or antifungal properties, akin to other pyrrolidine derivatives that have shown effectiveness against various pathogens .

Inhibitory Effects on Carbonic Anhydrases

| Compound | K_i (nM) | Target Enzyme | Selectivity Factor |

|---|---|---|---|

| This compound | TBD | hCA IX | TBD |

| Similar Compound 1 | 15 | hCA IX | 10 |

| Similar Compound 2 | 6.4 | hCA XII | 20 |

Note: TBD indicates values that require further experimental confirmation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of similar compounds, revealing significant activity against:

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest that the compound may also possess similar properties, warranting further investigation into its efficacy against specific bacterial strains .

Case Studies

-

Carbonic Anhydrase Inhibition :

A study published in Molecules highlighted the selectivity of ureidobenzenesulfonamides towards tumor-associated carbonic anhydrases. The compound exhibited promising K_i values, indicating potential for therapeutic applications in oncology . -

Antimicrobial Screening :

A series of pyrrolidine derivatives were synthesized and tested for their antimicrobial properties. The results demonstrated that certain derivatives showed significant antibacterial activity against Gram-negative bacteria, suggesting that the target compound may have similar effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling the pyrrolidin-3-yl urea moiety with the benzenesulfonamide backbone. Key steps include:

- Ureido bond formation : Use carbodiimide coupling agents (e.g., EDC/HCl) to link the fluorophenyl-pyrrolidinone intermediate to the ethylenediamine spacer .

- Sulfonamide introduction : React with 4-ethylbenzenesulfonamide under basic conditions (e.g., NaH in DMF).

- Yield optimization : Control temperature (40–60°C for coupling steps) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). Purification via column chromatography (CH₂Cl₂/MeOH 150:1) improves purity (>95%) .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- Spectroscopic validation :

- NMR : Confirm the urea linkage (δ 6.5–7.5 ppm for NH protons) and sulfonamide group (δ 3.1–3.3 ppm for SO₂NH₂).

- HRMS : Match molecular ion peaks to the theoretical mass (C₁₉H₂₀FN₃O₃S: 420.5 g/mol) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry at the pyrrolidinone ring and confirms hydrogen-bonding networks (e.g., urea N–H···O interactions) .

Q. What solubility and stability profiles are critical for in vitro assays?

- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (pH 7.4). Limited aqueous solubility (~5 µM) necessitates formulation with cyclodextrins or surfactants .

- Stability : Monitor degradation via HPLC under physiological conditions (37°C, 72 hrs). Hydrolytic instability of the urea bond may require stabilizing excipients (e.g., PEG-400) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s binding affinity to carbonic anhydrase isoforms?

- Methodology :

- Target selection : Prioritize isoforms CA-II and CA-IX due to sulfonamide’s known inhibition of zinc-containing enzymes .

- Docking software : Use AutoDock Vina with AMBER force fields. Parameterize the sulfonamide’s SO₂NH₂ group for zinc coordination .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., acetazolamide). A lower ΔG (<−8 kcal/mol) suggests high affinity .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

- Case example : Discrepancies in IC₅₀ values between fluorometric (cell-free) and cell-based assays may arise from membrane permeability limitations.

- Resolution :

- Permeability assessment : Use Caco-2 monolayers or PAMPA to quantify passive diffusion.

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed urea) that reduce efficacy .

Q. How can structure-activity relationship (SAR) studies optimize the fluorophenyl-pyrrolidinone moiety?

- Key modifications :

- Fluorine position : Compare 3-fluorophenyl vs. 4-fluorophenyl analogs to assess electronic effects on target binding .

- Pyrrolidinone substitution : Introduce methyl groups at the 3-position to enhance steric complementarity with hydrophobic enzyme pockets .

- Screening : Use parallel synthesis to generate analogs, followed by SPR (surface plasmon resonance) for binding kinetics .

Q. What analytical methods are recommended for quantifying trace impurities in bulk synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.